

An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-methoxybenzene

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Compound of Interest

Compound Name: 1-(2-Bromoethoxy)-4-methoxybenzene

CAS No.: 22921-76-2

Cat. No.: B1269047

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(2-Bromoethoxy)-4-methoxybenzene**, a key intermediate in organic synthesis and drug discovery. The document details its fundamental physicochemical properties, including its molecular weight, and offers an in-depth exploration of its synthesis, spectroscopic characterization, and reactivity. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as an essential resource for researchers leveraging this versatile molecule in their work. All methodologies are presented as self-validating systems, ensuring technical accuracy and reproducibility.

Introduction and Physicochemical Properties

1-(2-Bromoethoxy)-4-methoxybenzene is a bifunctional organic compound featuring a bromoethoxy group and a methoxybenzene moiety. This unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of

pharmaceutical agents. The presence of the reactive bromoethyl group allows for facile nucleophilic substitution, while the methoxy-substituted aromatic ring can be further functionalized through electrophilic aromatic substitution.

Table 1: Core Physicochemical Properties of **1-(2-Bromoethoxy)-4-methoxybenzene**

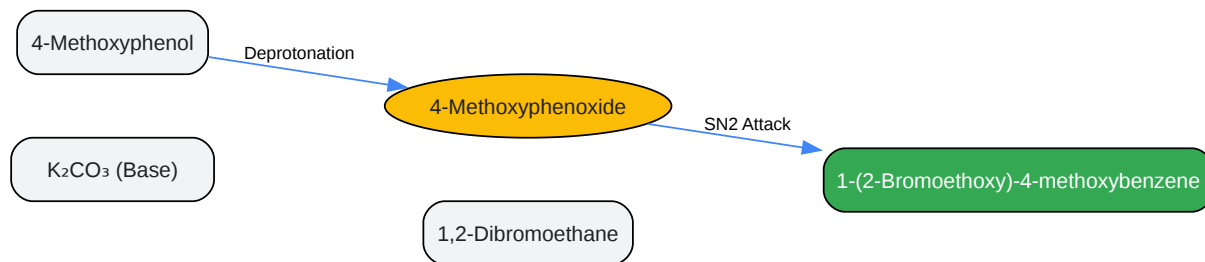
Property	Value	Source
Molecular Weight	231.09 g/mol	[1][2][3]
Molecular Formula	C ₉ H ₁₁ BrO ₂	[1][2]
CAS Number	22921-76-2	[1][2]
Appearance	Varies (typically a solid)	-
IUPAC Name	1-(2-bromoethoxy)-4-methoxybenzene	[2]

Synthesis of 1-(2-Bromoethoxy)-4-methoxybenzene

The most common and efficient method for the synthesis of **1-(2-bromoethoxy)-4-methoxybenzene** is via the Williamson ether synthesis.[4][5][6][7] This venerable reaction remains a cornerstone of organic synthesis due to its reliability and broad scope.[4][7]

Mechanistic Rationale

The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6] In this specific synthesis, the phenoxide ion of 4-methoxyphenol acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane. The choice of a primary alkyl halide (1,2-dibromoethane) is crucial, as SN2 reactions are most efficient with unhindered substrates.[5][8] Using a secondary or tertiary alkyl halide would favor a competing E2 elimination reaction, leading to undesired alkene byproducts.[5][8]



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Caption: Synthetic pathway for **1-(2-Bromoethoxy)-4-methoxybenzene** via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar ether syntheses.[9][10]

Materials:

- 4-Methoxyphenol
- 1,2-Dibromoethane (in excess)
- Potassium carbonate (K₂CO₃), anhydrous
- Acetone or Butanone (solvent)
- Dichloromethane (for extraction)
- Water
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl acetate (eluent)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and the solvent (e.g., butanone).
- Add 1,2-dibromoethane (3.0 eq). The excess is used to minimize the formation of the bis-ether byproduct.
- Heat the mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in dichloromethane and wash with water to remove any remaining salts and unreacted phenoxide.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **1-(2-bromoethoxy)-4-methoxybenzene**.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are standard for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 2: Expected ¹H NMR Chemical Shifts for **1-(2-Bromoethoxy)-4-methoxybenzene**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Aromatic (ortho to -OCH ₃)	~6.8-7.0	Doublet	2H	Shielded by the electron-donating methoxy group.
Aromatic (ortho to -OCH ₂ -)	~6.8-7.0	Doublet	2H	Shielded by the electron-donating ethoxy group.
-OCH ₂ -	~4.3	Triplet	2H	Deshielded by the adjacent oxygen atom.
-CH ₂ Br	~3.6	Triplet	2H	Deshielded by the adjacent bromine atom.
-OCH ₃	~3.8	Singlet	3H	Characteristic shift for a methoxy group on an aromatic ring.

Note: The aromatic region will present as a classic AA'BB' system for a 1,4-disubstituted benzene ring.[\[11\]](#)[\[12\]](#)[\[13\]](#)

¹³C NMR (Carbon NMR): The carbon NMR spectrum will indicate the number of non-equivalent carbon environments.

Table 3: Expected ¹³C NMR Chemical Shifts for **1-(2-Bromoethoxy)-4-methoxybenzene**

Carbon	Chemical Shift (δ , ppm)	Rationale
C-O (aromatic)	~154	Attached to the electron-donating methoxy group.
C-O (aromatic)	~153	Attached to the bromoethoxy group.
Aromatic CH	~115-116	Shielded aromatic carbons.
Quaternary C (aromatic)	~114	-
-OCH ₂ -	~68	Deshielded by the adjacent oxygen.
-CH ₂ Br	~29	Deshielded by the adjacent bromine.
-OCH ₃	~56	Characteristic shift for an aromatic methoxy group.

Infrared (IR) Spectroscopy

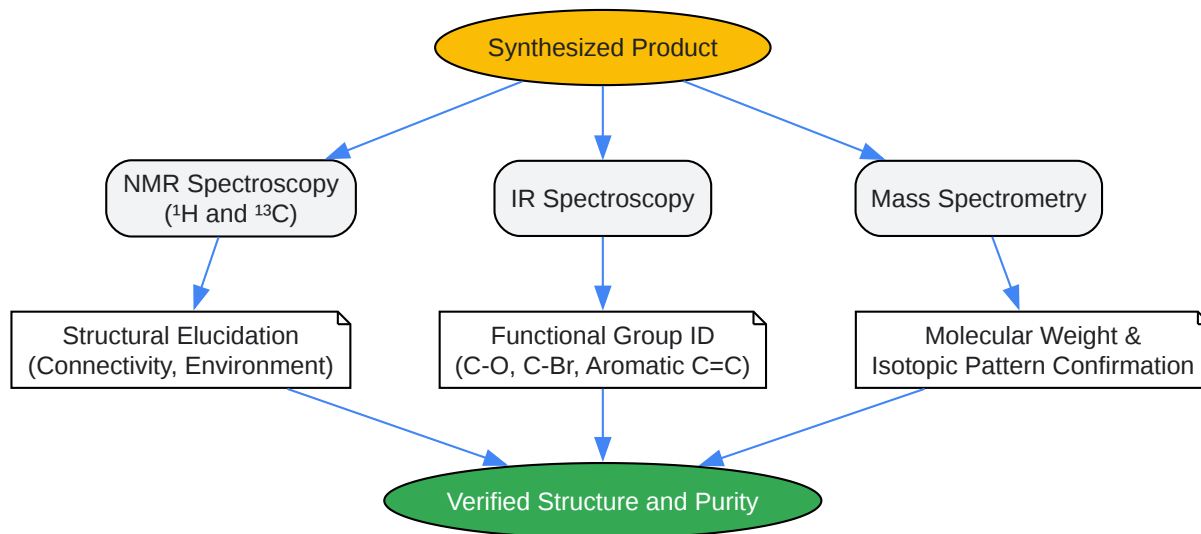
IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorptions for **1-(2-Bromoethoxy)-4-methoxybenzene**

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Rationale
Aromatic C-H stretch	3100-3000	Medium	Characteristic of sp ² C-H bonds.[11][13][14]
Aliphatic C-H stretch	2950-2850	Medium	Characteristic of sp ³ C-H bonds.
C=C stretch (in-ring)	1600-1450	Strong	Aromatic ring vibrations.[12][13]
C-O-C stretch (ether)	1250-1050	Strong	Asymmetric and symmetric stretching of the ether linkages.
C-Br stretch	690-550	Strong	Characteristic of an alkyl bromide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) will be observed at m/z 230 and 232 with approximately equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).



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Caption: A standard workflow for the spectroscopic characterization of the target compound.

Reactivity and Applications in Drug Development

The utility of **1-(2-bromoethoxy)-4-methoxybenzene** lies in its predictable reactivity, making it a versatile intermediate.

Nucleophilic Substitution at the Bromoethyl Group

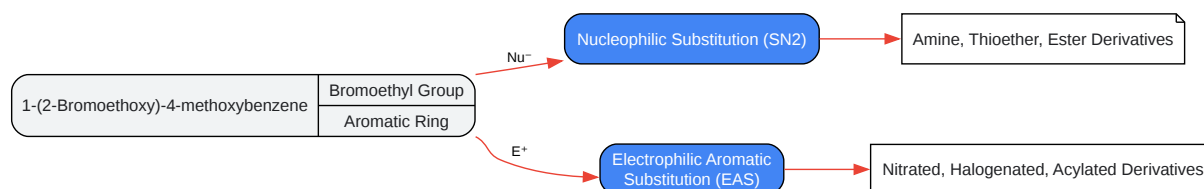
The primary alkyl bromide is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups. This is a common strategy for linking the methoxyphenyl core to other molecular scaffolds.

- With Amines: Forms secondary or tertiary amines, a common motif in many bioactive molecules.
- With Thiolates: Yields thioethers, which can be further oxidized to sulfoxides or sulfones.
- With Carboxylates: Produces esters, which can serve as prodrugs.

Electrophilic Aromatic Substitution

The methoxy group is an activating, ortho-, para-directing group.[15] Since the para position is blocked, electrophilic substitution will occur at the positions ortho to the methoxy group.

- Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine.
- Halogenation: Introduction of another halogen (e.g., Cl, Br, I) onto the aromatic ring.
- Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the ether oxygen can sometimes interfere with the Lewis acid catalyst.



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Caption: Key reactive sites and potential transformations of the title compound.

Conclusion

1-(2-Bromoethoxy)-4-methoxybenzene is a foundational building block in synthetic chemistry with significant applications in drug discovery and materials science. Its synthesis via the Williamson ether reaction is robust and scalable. A comprehensive understanding of its spectroscopic properties is critical for ensuring the quality of subsequent synthetic transformations. The dual reactivity of the molecule—nucleophilic substitution at the alkyl halide and electrophilic substitution on the activated aromatic ring—provides chemists with a versatile platform for molecular elaboration. This guide has outlined the essential theoretical and practical knowledge required for the effective utilization of this important chemical intermediate.

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